Methyl 2-bromo-4-chloro-5-hydroxybenzoate
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Overview
Description
Methyl 2-bromo-4-chloro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and hydroxyl groups, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-chloro-5-hydroxybenzoate can be synthesized through the esterification of 2-bromo-4-chloro-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the esterification step followed by purification through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or a thiol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 2-amino-4-chloro-5-hydroxybenzoate or 2-thio-4-chloro-5-hydroxybenzoate.
Oxidation: Formation of 2-bromo-4-chloro-5-hydroxybenzaldehyde.
Reduction: Formation of 2-bromo-4-chloro-5-hydroxybenzyl alcohol.
Scientific Research Applications
Chemistry: Methyl 2-bromo-4-chloro-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on cellular processes. It may also be used as a probe to investigate enzyme-substrate interactions involving esterases.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting bacterial infections or inflammatory diseases. Its halogenated structure may enhance its bioactivity and stability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with protein targets, thereby modulating their function.
Comparison with Similar Compounds
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 4-bromo-5-chloro-2-hydroxybenzoate
- Methyl 2-bromo-5-hydroxybenzoate
Comparison:
- Methyl 2-bromo-5-chlorobenzoate lacks the hydroxyl group, which may reduce its reactivity in certain chemical reactions compared to methyl 2-bromo-4-chloro-5-hydroxybenzoate.
- Methyl 4-bromo-5-chloro-2-hydroxybenzoate has a similar structure but with different positions of the substituents, which can affect its chemical properties and reactivity.
- Methyl 2-bromo-5-hydroxybenzoate does not contain a chlorine atom, which may influence its biological activity and interaction with molecular targets.
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-bromo-4-chloro-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARRAMCMJFMEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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